molecular formula C23H24N2O3 B2455213 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919757-87-2

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No. B2455213
CAS RN: 919757-87-2
M. Wt: 376.456
InChI Key: GFGRPEJWVPXNLA-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-2-one, also known as coumarin . It has a benzylpiperazinyl group and a methyl group attached to the chromen-2-one core . Compounds with these functional groups are often studied for their potential therapeutic applications .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reductive amination of a precursor molecule with different substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would include a chromen-2-one core with a benzylpiperazinyl group and a methyl group attached . The exact structure would depend on the positions of these attachments.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is its potent anti-cancer activity against various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Another area of research could focus on developing this compound derivatives with improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which could inform the development of new cancer therapeutic agents.

Synthesis Methods

The synthesis of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves a series of chemical reactions, starting with the reaction of 4-hydroxycoumarin with 2-bromoethyl ketone to form 4-(2-oxoethyl)-7-methylcoumarin. This intermediate is then reacted with benzylpiperazine to form the final product, this compound. The reaction is carried out under controlled conditions, and the purity of the product is confirmed using various analytical techniques.

Scientific Research Applications

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has been studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17-7-8-20-19(15-23(27)28-21(20)13-17)14-22(26)25-11-9-24(10-12-25)16-18-5-3-2-4-6-18/h2-8,13,15H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGRPEJWVPXNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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